1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(4-fluorophenyl)urea
Description
Properties
IUPAC Name |
1-[4-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-3-(4-fluorophenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FN3O3S/c17-12-2-4-13(5-3-12)18-16(21)19-14-6-8-15(9-7-14)20-10-1-11-24(20,22)23/h2-9H,1,10-11H2,(H2,18,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HVUNOVRLNWCWRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(S(=O)(=O)C1)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FN3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(4-fluorophenyl)urea is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, characterization, and biological activity, particularly focusing on its anti-inflammatory, antiviral, and enzyme inhibitory properties.
Chemical Structure and Properties
The molecular formula of 1-(4-(1,1-Dioxidoisothiazolidin-2-yl)phenyl)-3-(4-fluorophenyl)urea is . The compound features a dioxidoisothiazolidine ring, which is known for its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from simpler precursors. The dioxidoisothiazolidin moiety can be introduced via cyclization reactions involving thiourea derivatives and appropriate electrophiles. Characterization methods such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure.
Anti-inflammatory Activity
Research has indicated that compounds with similar structural motifs exhibit notable anti-inflammatory properties. For instance, a study evaluated various derivatives of 1,3,4-oxadiazole for their anti-inflammatory activity using the carrageenan-induced rat paw edema model. The results showed that certain derivatives significantly inhibited paw edema compared to control groups .
| Compound | Dose (mg/kg) | Inhibition after 3h (%) | Inhibition after 6h (%) |
|---|---|---|---|
| C-1 | 30 | 3.28 ± 0.28 | 58.24 |
| C-2 | 30 | 2.48 ± 0.23 | 56.48 |
| Indomethacin | 40 | 1.78 ± 0.34 | 66.44 |
The table illustrates the comparative effectiveness of various compounds against inflammation, highlighting the potential of derivatives like the target compound in therapeutic applications.
Antiviral Activity
Recent studies have explored the antiviral potential of oxadiazole derivatives against Zika virus (ZIKV). A specific derivative exhibited potent antiviral activity, suggesting that modifications in the structure can enhance efficacy against viral infections .
Enzyme Inhibition
The compound has been investigated for its role as a dipeptidyl peptidase IV (DPP-IV) inhibitor. DPP-IV inhibitors are crucial in managing type II diabetes by enhancing insulin secretion and reducing blood glucose levels . The structural features of the compound suggest it could effectively inhibit this enzyme.
Case Studies
One notable case study involved a series of synthesized compounds based on the oxadiazole framework, where one derivative demonstrated significant inhibition of DPP-IV activity in vitro. This finding indicates that structural modifications can lead to enhanced biological activity, paving the way for developing new therapeutic agents for diabetes management .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their properties:
Key Observations
Electron-Withdrawing Groups (EWGs) and Activity
- The target compound’s 1,1-dioxidoisothiazolidin-2-yl group (sulfone) is a stronger EWG than halogens (e.g., Br, Cl) or methoxy groups. In chalcone analogs, EWGs at para positions correlate with lower IC₅₀ values (e.g., compound 2j: Br/F, IC₅₀ = 4.70 μM vs. 2h: Cl/methoxy, IC₅₀ = 13.82 μM) . The sulfone group in the target compound may similarly enhance potency by stabilizing charge interactions in target binding pockets.
- Fluorine substitution on the phenyl ring (common in urea derivatives like the target compound and 1-(3-ethylphenyl)-3-(4-fluorophenyl)urea ) is associated with improved pharmacokinetics due to increased lipophilicity and metabolic resistance.
Ring Modifications and Solubility
- However, the sulfone’s rigidity may confer better target specificity.
- Hydroxyl groups (e.g., 1-(4-fluorophenyl)-3-(3-hydroxyphenyl)urea ) enhance solubility but may reduce membrane permeability, a trade-off absent in the target compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
